Product packaging for 4-Butylpyrrolidin-2-one(Cat. No.:)

4-Butylpyrrolidin-2-one

Cat. No.: B8665897
M. Wt: 141.21 g/mol
InChI Key: XERCUZVKEPHPQL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrrolidin-2-one Derivatives in Chemical and Pharmaceutical Sciences

The pyrrolidin-2-one ring is a fundamental heterocyclic structure that has captured the attention of chemists and pharmacologists for decades. made-in-china.com This five-membered nitrogen-containing ring is the core of numerous biologically significant molecules, both natural and synthetic. made-in-china.comnih.gov Its importance is underscored by its presence in a wide range of pharmaceuticals, including the nootropic racetam drugs, and as a key intermediate in the synthesis of complex molecules. evitachem.com

The versatility of the pyrrolidin-2-one scaffold lies in its unique structural and chemical properties. The ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial aspect in the design of drugs that need to interact with specific biological targets like enzymes and receptors. nih.gov Furthermore, the lactam functionality provides a site for hydrogen bonding, which is critical for molecular recognition and biological activity. sigmaaldrich.com Derivatives of pyrrolidin-2-one have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.gov

Scope of Research: Focus on N-Substituted Butylpyrrolidin-2-ones, Specifically 1-Butylpyrrolidin-2-one (B1265465)

Within the broad family of pyrrolidin-2-one derivatives, those substituted with a butyl group have carved out distinct niches in both industrial and academic research. A significant portion of this research has centered on N-substituted pyrrolidinones, where the butyl group is attached to the nitrogen atom of the ring.

1-Butylpyrrolidin-2-one , also known as N-butylpyrrolidone (NBP), is the most prominent member of this subgroup. nih.govrsc.org The primary focus of research and application for this compound has been its utility as a dipolar aprotic solvent. nih.govsigmaaldrich.com It is recognized for its excellent solvency power, high boiling point, and chemical stability. made-in-china.comnih.gov A major driver of research into 1-butylpyrrolidin-2-one has been its emergence as a safer alternative to other regulated solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA), which face restrictions due to toxicity concerns. nih.govnih.gov Studies have indicated that 1-butylpyrrolidin-2-one is not classified as developmentally reprotoxic, making it a more environmentally benign option in various applications, including organic synthesis and polymer production. nih.govnih.gov

The synthesis of 1-butylpyrrolidin-2-one is well-established, commonly involving the reaction of gamma-butyrolactone (B3396035) (GBL) with butylamine (B146782). nih.gov Its physical and chemical properties have been thoroughly characterized, solidifying its role as a functional chemical in various industrial processes. made-in-china.comnih.gov

Structural Isomerism within Butylpyrrolidin-2-ones: Distinguishing Positional Variants (e.g., 1-Butyl vs. 4-Butylpyrrolidin-2-one) in Academic Inquiry

Structural isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, gives rise to molecules with distinct properties and applications. In the case of butylpyrrolidin-2-one (C₈H₁₅NO), the position of the butyl group on the pyrrolidin-2-one ring significantly alters the molecule's characteristics and the direction of scientific inquiry.

While 1-butylpyrrolidin-2-one is primarily investigated for its solvent properties, the focus on This compound (B6155622) lies more within the realm of synthetic and medicinal chemistry. In this isomer, the butyl group is attached to the fourth carbon atom of the ring. sigmaaldrich.com This positional change means the nitrogen atom retains its secondary amine character within the lactam ring (possessing an N-H bond), which is a key difference from the tertiary amine of the 1-butyl isomer. This N-H bond is available for hydrogen bonding and further chemical modification, a feature absent in its N-substituted counterpart.

Academic inquiry into 4-substituted pyrrolidin-2-ones often revolves around their potential as building blocks for biologically active molecules. smolecule.comtandfonline.com The synthesis of these compounds can be achieved through methods like the cyclization of γ-aminobutyric acid derivatives or the alkylation of pyrrolidinone precursors. sigmaaldrich.com Research into 4-substituted pyrrolidin-2-ones includes the development of libraries of these compounds for high-throughput screening against various biological targets and the separation of their enantiomers to study stereospecific interactions. smolecule.comacs.org The presence of a substituent at the 4-position creates a chiral center, leading to the existence of enantiomers which can have different biological activities.

The differing research focus is evident in the available literature. Information on 1-butylpyrrolidin-2-one is dominated by its industrial applications as a solvent and its safety profile. nih.govnih.govnih.gov Conversely, studies on 4-substituted pyrrolidin-2-ones are more frequently found in medicinal chemistry and organic synthesis journals, exploring their potential as ligands for receptors or as intermediates in the creation of more complex molecules. smolecule.comtandfonline.com

Below is a table summarizing the key distinctions between these two isomers based on the focus of academic and industrial inquiry.

Feature1-Butylpyrrolidin-2-oneThis compound
Point of Butyl Group Attachment Nitrogen atom (Position 1)Carbon atom (Position 4)
Common Name N-Butylpyrrolidone (NBP)4-Butyl-gamma-butyrolactam
Primary Research Focus Industrial solvent, safer alternative to regulated solvents (NMP, DMF). nih.govnih.govIntermediate in organic and medicinal chemistry, building block for biologically active compounds. sigmaaldrich.comsmolecule.com
Key Chemical Feature Tertiary amideSecondary amide (contains N-H bond)
Chirality AchiralChiral (exists as enantiomers)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B8665897 4-Butylpyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-butylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-7-5-8(10)9-6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

XERCUZVKEPHPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)NC1

Origin of Product

United States

Iii. Chemical Transformations and Reaction Mechanism Elucidation of N Butylpyrrolidin 2 One

Reactivity Profiles of the Pyrrolidin-2-one Core and N-Butyl Substituent

The chemical behavior of N-Butylpyrrolidin-2-one is dictated by the interplay of the electron-donating character of the nitrogen atom, the electrophilicity of the carbonyl carbon, and the potential for reactions on the alkyl chain and the heterocyclic ring.

Oxidative Reactions and N-Oxide Formation

The nitrogen atom in N-Butylpyrrolidin-2-one, being a tertiary amine within a lactam structure, is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents. masterorganicchemistry.com Hydrogen peroxide (H₂O₂) is a commonly employed reagent for this purpose. masterorganicchemistry.comnih.gov The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide, leading to the formation of a new N-O bond.

The general reaction can be represented as:

N-Butylpyrrolidin-2-one + Oxidizing Agent → N-Butylpyrrolidin-2-one N-oxide

While specific studies on N-Butylpyrrolidin-2-one are not extensively detailed in the literature, the oxidation of tertiary amines and other N-heterocycles is a well-established transformation. organic-chemistry.orgchem-station.com For instance, the oxidation of pyridines to their respective N-oxides can be achieved with various reagents, including peroxyacids and rhenium-based catalysts with sodium percarbonate. organic-chemistry.org The reactivity in these oxidations is influenced by the electronic properties of the N-heterocycle. researchgate.net

Table 1: Common Oxidizing Agents for N-Oxide Formation
Oxidizing AgentTypical Reaction ConditionsReference
Hydrogen Peroxide (H₂O₂)Often used in excess, can be slow without a catalyst. nih.gov
Peroxyacids (e.g., m-CPBA)Effective but may have limited functional group tolerance. nih.gov
Sodium Percarbonate with Rhenium CatalystsMild conditions, excellent yields for various tertiary nitrogen compounds. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Stable, inexpensive, and efficient for N-oxidation of nitrogen heterocycles in the solid state. organic-chemistry.org

Reductive Conversions to Amine Species

The amide functionality in N-Butylpyrrolidin-2-one can be reduced to a secondary amine, yielding 1-butylpyrrolidine (B1265533). This transformation requires potent reducing agents due to the resonance stability of the amide bond. researchgate.net Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this type of reduction, effectively converting the carbonyl group of the lactam into a methylene (B1212753) group. masterorganicchemistry.comnih.gov

The mechanism of amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the oxygen is eliminated as an aluminate salt, and a second hydride addition to the resulting iminium ion intermediate yields the amine. masterorganicchemistry.comadichemistry.comchemistrysteps.com

Table 2: Reduction of N-Butylpyrrolidin-2-one
ReactantReducing AgentProductReference
N-Butylpyrrolidin-2-oneLithium Aluminum Hydride (LiAlH₄)1-Butylpyrrolidine masterorganicchemistry.com

Another important reaction leading to amine species is reductive amination. While not a direct conversion of N-Butylpyrrolidin-2-one, it is a versatile method for synthesizing substituted amines. This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Butyl Moiety and Ring

Nucleophilic Substitution: The N-butyl group of N-Butylpyrrolidin-2-one can potentially undergo nucleophilic substitution, where the butyl group is displaced by another functional group. researchgate.net These reactions are often facilitated by converting a hydroxyl group on the butyl chain into a good leaving group, such as a tosylate or a halide. However, direct substitution on the unactivated alkyl chain is challenging. More commonly, nucleophilic substitution is involved in the synthesis of N-Butylpyrrolidin-2-one itself, for example, through the reaction of the pyrrolidinone anion with a butyl halide.

A theoretical study on the nucleophilic aromatic substitution (SNAr) of substituted thiophenes with pyrrolidine (B122466) highlights the nucleophilic character of the nitrogen in the pyrrolidine ring, which attacks the electrophilic carbon of the thiophene. nih.gov This provides insight into the potential reactivity of the pyrrolidinone nitrogen in related reactions.

Electrophilic Substitution: The pyrrolidin-2-one ring can be susceptible to electrophilic attack, although it is less reactive than pyrrole itself due to the electron-withdrawing effect of the carbonyl group. Five-membered heterocyclic rings like pyrrole are generally more susceptible to electrophilic attack than benzene. wikipedia.org Reactions such as halogenation, nitration, and Friedel-Crafts acylation are common electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com However, for N-Butylpyrrolidin-2-one, such reactions are not well-documented and would likely require harsh conditions. The position of substitution would be influenced by the directing effects of the nitrogen atom and the carbonyl group.

Detailed Mechanistic Investigations of N-Butylpyrrolidin-2-one Reactions

To gain a deeper understanding of the chemical transformations of N-Butylpyrrolidin-2-one, researchers employ computational and experimental techniques to elucidate reaction mechanisms, identify intermediates, and rationalize observed selectivities.

Application of Computational Chemistry (e.g., DFT) for Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.net DFT calculations can be used to model reaction pathways, determine the structures and energies of reactants, transition states, and products, and thereby predict the feasibility and selectivity of a reaction.

For lactam systems, DFT studies have been employed to investigate various reactions, including:

Cycloaddition Reactions: The mechanisms of cycloaddition reactions involving lactams have been explored to understand stereoselectivities. researchgate.net

Enzymatic C-H Amidation: Computational analysis has been used to elucidate the mechanism of enzymatic reactions for the formation of lactam rings. researchgate.net

Breakdown of β-Lactam Antibiotics: QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to predict the activity of β-lactamases, enzymes that break down β-lactam antibiotics. nih.gov

While specific DFT studies on the reactions of N-Butylpyrrolidin-2-one are not abundant, the principles and methodologies can be readily applied to analyze its oxidative, reductive, and substitution reactions. For example, DFT could be used to model the transition state of the hydride attack in the reduction of the amide carbonyl or to predict the most likely site of electrophilic attack on the pyrrolidinone ring.

Experimental Kinetic Studies and Isotopic Labeling for Mechanism Validation

Isotopic labeling is a powerful technique for tracing the fate of specific atoms during a chemical reaction. wikipedia.orgrsc.org By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the labeled atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. researchgate.netrsc.org This information can provide unambiguous evidence for a particular reaction pathway.

For example, in the study of amide reactions, ¹⁵N labeling can be used to follow the nitrogen atom through rearrangements or substitution reactions, providing clear evidence for the connectivity of atoms in the products. researchgate.net Similarly, ¹³C labeling of the carbonyl carbon in N-Butylpyrrolidin-2-one could be used to track its transformation during reduction or other reactions. While specific kinetic and isotopic labeling studies on N-Butylpyrrolidin-2-one are not extensively reported, these methods are fundamental to mechanistic organic chemistry and are applicable to the study of its reactions.

Solvation Science: Mechanistic Role of N-Butylpyrrolidin-2-one as a Reaction Medium

N-Butylpyrrolidin-2-one (NBP), a member of the pyrrolidone family, is a dipolar aprotic solvent characterized by its high polarity, excellent solvency for a range of organic compounds, a high boiling point, and low vapor pressure. cymitquimica.com These properties make it a subject of significant interest in solvation science, particularly as a reaction medium that can influence reaction kinetics, thermodynamics, product distribution, and yields. researchgate.net Its role is often evaluated as a potentially safer, biodegradable alternative to other dipolar aprotic solvents like N-methylpyrrolidinone (NMP) and N,N-dimethylformamide (DMF), which are under regulatory scrutiny due to their toxicity. whiterose.ac.ukrsc.orgresearchgate.net

The effectiveness of NBP as a reaction medium stems from its ability to dissolve a wide array of both polar and non-polar substances. solubilityofthings.com This versatility is crucial for facilitating chemical reactions, especially those requiring elevated temperatures, due to its high boiling point and chemical stability. solubilityofthings.com The mechanistic influence of a solvent is tied to its physicochemical properties, such as polarity, viscosity, and boiling point, which dictate the solubility of reactants and can control the productivity of a reaction through kinetic and thermodynamic phenomena. researchgate.netwhiterose.ac.uk

Research has focused on quantifying the performance of NBP relative to other solvents through methods like Linear Solvation Energy Relationships (LSER), which correlate the polarity of solvents to observed reaction kinetics. whiterose.ac.uk For instance, studies on SN2 reactions, such as the Menschutkin reaction, have demonstrated that the reaction rate is highly dependent on the solvent's ability to stabilize the charged transition state. researchgate.netwhiterose.ac.uk As a dipolar aprotic solvent, NBP is expected to perform well in reactions that favor such stabilization. whiterose.ac.uk

Comparative studies have benchmarked NBP against established solvents in various reaction types. While it shows promise, its performance can be reaction-specific. For example, in certain nucleophilic fluorination reactions, NBP was found to be less effective than DMSO or NMP in stabilizing the charge separation of the intermediate species, leading to a slower reaction rate. rsc.org Conversely, in solid-phase peptide synthesis, NBP has been shown to be a beneficial replacement for DMF, leading to lower or equal levels of racemization and significantly reduced aspartimide formation, indicating a favorable influence on the reaction mechanism and outcome. researchgate.net

The following tables present comparative data on the physical properties of N-Butylpyrrolidin-2-one and its performance in selected chemical reactions, illustrating its role as a reaction medium.

Table 1: Comparison of Physicochemical Properties of N-Butylpyrrolidin-2-one and Other Dipolar Aprotic Solvents

SolventBoiling Point (°C)Polarity (ETN value)MutagenicityReprotoxicity
N-Butylpyrrolidin-2-one (NBP) 241Value not specified in provided textNon-mutagenicNon-reprotoxic
N-Methylpyrrolidinone (NMP) Value not specified in provided textValue not specified in provided textNot specifiedKnown reproductive toxin
N,N-Dimethylformamide (DMF) Value not specified in provided textValue not specified in provided textNot specifiedConsidered reprotoxic

This table synthesizes information from multiple sources indicating NBP's favorable safety profile compared to structurally similar solvents. researchgate.netwhiterose.ac.uk

Table 2: Performance of N-Butylpyrrolidin-2-one in Suzuki Cross-Coupling Reactions

SolventReaction ConditionsConversion (%)
N-Butylpyrrolidin-2-one (NBP) Dilution with water, TBAB as phase transfer catalystModest
N-Methylpyrrolidinone (NMP) Dilution with water, TBAB as phase transfer catalystMore effective than NBP

This table is based on findings that suggest NBP was less effective than NMP under the specific conditions chosen for the Suzuki cross-coupling reactions, which may be more sensitive to the solvent's polarity. whiterose.ac.uk

Iv. Research on N Butylpyrrolidin 2 One As a Solvent in Advanced Chemical Processes

Strategic Solvent Replacement in Green Chemistry Contexts

A significant driver of research into N-Butylpyrrolidin-2-one is its potential as a more sustainable and safer alternative to conventional dipolar aprotic solvents, which are facing increasing regulatory scrutiny. sigmaaldrich.comsigmaaldrich.comwordpress.com

N-Butylpyrrolidin-2-one has emerged as a prime example of a greener solvent choice, developed to replace more hazardous ones. Unlike the structurally similar N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc), NBP is not classified as mutagenic or reprotoxic. sigmaaldrich.comsigmaaldrich.comwordpress.com NMP, in particular, is a known reproductive toxin and is listed as a "Substance of Very High Concern" by the European Union, creating an urgent need for viable alternatives. wordpress.com NBP offers a favorable safety profile while retaining the essential characteristics of a dipolar aprotic solvent required for many chemical processes. wordpress.com Furthermore, it is considered inherently biodegradable. sigmaaldrich.comsigmaaldrich.com

The following table compares the properties of NBP with other common polar aprotic solvents.

SolventBoiling Point (°C)ClassificationKey Advantages of NBPReferences
N-Butylpyrrolidin-2-one (NBP) ~245Not classified as reprotoxicSafer profile, lower volatility than NMP, biodegradable solubilityofthings.com, wordpress.com, sigmaaldrich.com, sigmaaldrich.com
N-Methyl-2-pyrrolidone (NMP) ~202Reproductive Toxin- wordpress.com, sigmaaldrich.com, sigmaaldrich.com
N,N-Dimethylformamide (DMF) ~153Reprotoxic- , sigmaaldrich.com, sigmaaldrich.com
N,N-Dimethylacetamide (DMAc) ~165Reprotoxic- , sigmaaldrich.com, sigmaaldrich.com

Research has demonstrated that N-Butylpyrrolidin-2-one can effectively replace traditional solvents without compromising reaction outcomes, and in some cases, it offers superior performance. A notable example is its successful application in solid-phase peptide synthesis (SPPS), where it has been used as a substitute for DMF. In this context, NBP has been shown to improve coupling efficiency and reduce side reactions during the production of peptides. Its adaptability allows for the development of optimized solvent systems tailored to specific, demanding synthetic applications, reinforcing its role as a high-performance, green solvent.

Industrial Process Research and Development Utilizing N-Butylpyrrolidin-2-one

The industrial adoption of N-Butylpyrrolidin-2-one is propelled by its performance benefits and its alignment with increasing environmental and safety regulations. It is widely used in industrial applications due to its solvent properties and ease of handling in its liquid state. solubilityofthings.com Key industrial sectors leveraging NBP include pharmaceuticals, fine chemical synthesis, and polymer production. smolecule.comguidechem.com In pharmaceutical synthesis, it serves as an effective solvent for catalytic reactions, enabling the scalable production of drug intermediates. It is also employed in the manufacturing of polymers, resins, and coatings, and can be used as a cleaning agent or dispersant. smolecule.comguidechem.comwhamine.com The growing demand for safer and more sustainable chemical manufacturing processes positions N-Butylpyrrolidin-2-one as a crucial component in industrial research and development.

Application in Agrochemical Formulation and Active Ingredient Dispersion

N-Butylpyrrolidin-2-one serves as an effective solvent or co-solvent in the formulation of agrochemicals, including insecticides, herbicides, and fungicides. google.comwhamine.com Its strong solvency power is crucial for dissolving active ingredients that may have poor solubility in other liquids, which is a common challenge in creating stable and effective pesticide products. google.com The use of NBP allows for the creation of concentrated formulations, such as emulsifiable concentrates (EC), that readily disperse when diluted with water for application. google.com

The U.S. Environmental Protection Agency (EPA) has recognized its utility and established an exemption from the requirement of a tolerance for residues of 2-pyrrolidinone (B116388), 1-butyl- (an alternative name for NBP) when used as an inert ingredient (solvent/cosolvent) in pesticide formulations applied to growing crops. federalregister.gov This exemption is granted for concentrations not exceeding 30% by weight in the final product, underscoring its acceptance for agricultural use based on risk assessments. federalregister.gov The role of NBP as a carrier and dispersion agent ensures that the active pesticide ingredient is distributed effectively, enhancing the performance of the agrochemical product. google.comguidechem.com

Use in Selective Extraction Processes within Petrochemical Industries

In the petrochemical sector, N-Butylpyrrolidin-2-one is utilized as a selective solvent in extractive distillation and other extraction processes. google.commade-in-china.com Its properties are particularly valuable for separating specific compounds from complex hydrocarbon mixtures. Applications include the extraction of aromatics, butadiene, and acetylene (B1199291) from various process streams. google.com

The high polarity and selectivity of NBP allow it to preferentially dissolve certain hydrocarbons, enabling their separation from less soluble components. This capability is analogous to the well-established use of NMP in processes like lube oil extraction and butadiene recovery. google.commade-in-china.com The adoption of NBP in these applications is driven by its performance as a solvent and its more favorable safety profile compared to traditional solvents like NMP and DMF, which are also used for these purposes. google.com

Role in Microelectronics Manufacturing Processes (e.g., Photoresist Stripping Agents)

N-Butylpyrrolidin-2-one is increasingly used in the microelectronics industry, particularly for cleaning and degreasing operations and as a key component in photoresist stripping agents. google.com In semiconductor and liquid crystal display manufacturing, the precise removal of photoresist layers after the lithography process is a critical step. made-in-china.comeschemy.com NBP has proven to be an effective solvent for this purpose. google.com

As the electronics industry seeks to replace NMP due to regulatory restrictions and health concerns, NBP has been identified as a suitable alternative. researchgate.netfraunhofer.devertecbiosolvents.com Its high solvency power allows it to effectively dissolve and remove hardened photoresist polymers from microchip and printed circuit board surfaces without damaging the underlying substrate. google.comreplaceacetone.com Its use in these high-purity applications, often categorized as "micro-electronic grade," highlights its performance as a reliable replacement for NMP in critical electronic manufacturing steps. made-in-china.com

V. Biological and Medicinal Chemistry Research on N Butylpyrrolidin 2 One and Its Derivatives

N-Butylpyrrolidin-2-one as a Synthon for Biologically Active Molecules

N-Butylpyrrolidin-2-one (NBP), also known as 1-butylpyrrolidin-2-one (B1265465), is a versatile building block, or synthon, in organic synthesis. Its utility is particularly prominent in the preparation of more complex, pharmacologically relevant molecules. A common synthetic route to NBP and its N-substituted analogs involves the condensation of primary amines, such as butylamine (B146782), with γ-butyrolactone (GBL) at elevated temperatures. researchgate.net This reaction provides a direct pathway to N-substituted pyrrolidin-2-ones, which are key intermediates for a variety of therapeutic agents.

Precursor in the Synthesis of Pharmacologically Relevant Compounds (e.g., Gabapentin, Levetiracetam Analogs)

The pyrrolidin-2-one moiety is a core structural feature of several approved drugs, most notably the antiepileptic agent Levetiracetam. Synthetic routes to Levetiracetam and its analogs often rely on the use of a pyrrolidin-2-one precursor. e3s-conferences.org A general strategy involves the N-alkylation of the pyrrolidin-2-one ring. redalyc.org For instance, reacting pyrrolidin-2-one with an appropriate alkyl haloalkylcarboxylate can yield an ester intermediate, which is subsequently converted to the desired amide, such as in the synthesis of the racemic form of Levetiracetam. newdrugapprovals.orggoogle.com

While specific industrial syntheses may start from different precursors for economic reasons, laboratory-scale synthesis and the development of novel analogs frequently utilize N-substituted pyrrolidin-2-ones. For example, a chemoenzymatic approach to producing Levetiracetam analogs involves the N-alkylation of various heterocyclic scaffolds, including 2-pyrrolidinone (B116388), to generate nitrile substrates that are then biocatalytically converted to the final amide products. redalyc.org This highlights the foundational role of the N-substituted pyrrolidin-2-one structure in accessing a diverse range of pharmacologically active molecules.

Design and Synthesis of Novel Pyrrolidin-2-one Derivatives with Potential Therapeutic Utility

The adaptability of the pyrrolidin-2-one scaffold allows for extensive chemical modification to design novel derivatives with potential therapeutic applications targeting a wide range of diseases. Researchers have synthesized and evaluated numerous derivatives by introducing various substituents onto the pyrrolidin-2-one ring to explore their structure-activity relationships (SAR).

For example, novel series of 2-piperidone (B129406) derivatives, which are six-membered ring analogs of pyrrolidin-2-ones, have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov These compounds were developed to inhibit β-amyloid aggregation and possess anti-inflammatory properties, demonstrating the strategy of using the lactam scaffold to create multipotent therapeutic candidates. nih.gov The synthesis of such derivatives often involves multi-step reactions to build complex molecules around the core lactam ring, aiming to optimize interactions with biological targets. researchgate.net The pyrrolidin-2-one structure serves as a key pharmacophore that can be elaborated upon to generate libraries of compounds for screening against various diseases.

Exploration of Biological Activities and Underlying Mechanisms

Derivatives of N-Butylpyrrolidin-2-one have been the subject of extensive research to uncover their biological activities and elucidate the molecular mechanisms that underpin these effects. The versatility of the pyrrolidin-2-one scaffold has led to the discovery of compounds with significant potential in treating inflammatory conditions, cancer, and viral infections.

Anti-inflammatory Properties: Modulation of Pro-inflammatory Cytokine Pathways

The pyrrolidin-2-one scaffold is a key feature in many compounds exhibiting anti-inflammatory activity. nih.gov Research has shown that these derivatives can modulate the complex signaling cascades involved in the inflammatory response. A primary mechanism of action is the inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways.

Studies on various pyrrolidinone and related heterocyclic derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov For example, a synthesized pivalate-based Michael product containing a pyrrolidine-2,5-dione ring showed significant inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov

Furthermore, these compounds can exert their anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines. This is often achieved through the inhibition of critical transcription factors, such as nuclear factor-kappa B (NF-κB), which is a master regulator of inflammation. mdpi.com Research on N-acylhydrazone derivatives has shown that they can significantly decrease the levels of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). mdpi.com The anti-inflammatory effect of some derivatives has been linked to the nitric oxide (NO) pathway, where the compounds modulate the activity of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). mdpi.com

Table 1: Anti-Inflammatory Activity of Pyrrolidinone Derivatives
Compound ClassMechanism of ActionKey Pathways/Targets ModulatedObserved Effects
Pyrrolidine-2,5-dione Derivative (MAK01)Enzyme InhibitionCOX-1, COX-2, 5-LOXInhibition of prostaglandin (B15479496) and leukotriene synthesis. nih.gov
N-Acylhydrazone Derivative (JR19)Cytokine and NO Pathway ModulationNF-κB, iNOS, sGCReduced expression of TNF-α, IL-6, IL-17, IFN-γ. mdpi.com
4-[(Butylsulfinyl)methyl]-1,2-benzenediol (SMBD)Signaling Pathway InhibitionNF-κB, MAPKs, PI3K/AktReduced production of NO, PGE2, IL-1β, and TNF-α in microglia. mdpi.com

Anti-cancer Research: Influence on Cellular Proliferation and Survival Mechanisms

The pyrrolidin-2-one scaffold is present in numerous compounds that have been investigated for their anti-cancer properties. Research in this area focuses on the ability of these derivatives to inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle.

Various studies have demonstrated that pyrrolidin-2-one derivatives can exhibit significant cytotoxic activity against a range of human cancer cell lines. researchgate.netaccscience.com For instance, novel pyridine-urea derivatives were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with some compounds showing potency comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov

The mechanism behind this anti-cancer activity often involves the induction of apoptosis. This is characterized by the modulation of key regulatory proteins in the apoptotic pathway. Studies have shown that active compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, cytochrome C, and caspases (caspase-3 and caspase-9). nih.gov Furthermore, some derivatives disrupt the cancer cell cycle, often causing arrest in the G2/M phase, which prevents the cells from dividing and proliferating. nih.gov The investigation of 2-phenylamino-3-acyl-1,4-naphthoquinones, for example, explores how these molecules interact with intracellular targets that are crucial for cancer cell survival and proliferation. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrrolidinone and Related Derivatives
Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Mechanism of Action
Pyridine-urea (Compound 5l)HCT-116 (Colon)2.71 ± 0.16Induction of apoptosis (Bcl-2, Bax, Caspase-3/9 modulation), G2/M cell cycle arrest. nih.gov
Pyridine-urea (Compound 5l)A549 (Lung)3.22 ± 0.2Induction of apoptosis. nih.gov
Chalcone DerivativeHCT-116 (Colon)0.59Induction of apoptosis. ejmo.org
Chalcone DerivativeHT-29 (Colon)0.35Induction of apoptosis. ejmo.org
Chalcone DerivativeA549 (Lung)2.85Induction of apoptosis. ejmo.org

Antiviral Investigations: Mechanisms of Viral Replication Inhibition

The exploration of pyrrolidin-2-one derivatives for antiviral activity is an emerging area of research. The core principle of antiviral drug discovery is to target specific stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, assembly of new virus particles, or their release from the cell. nih.gov

While research specifically on N-Butylpyrrolidin-2-one is limited in this context, studies on related heterocyclic structures provide insights into potential mechanisms. For example, synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against the influenza A virus. google.com The mechanism for such compounds is thought to involve interaction with the M2 protein ion channel of the virus, which is essential for the viral uncoating process after it enters the host cell. google.com

A broader strategy for inhibiting RNA viruses involves targeting viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase, or cellular factors that the virus hijacks for its own replication. nih.govmdpi.com The broad-spectrum antiviral agent Ribavirin, for example, is believed to inhibit viral RNA synthesis by depleting intracellular pools of GTP and may also act as a mutagen to the viral genome, inducing "error catastrophe". nih.govnih.gov The design of novel pyrrolidin-2-one derivatives could potentially aim to mimic these mechanisms or discover new ones, such as inhibiting viral proteases or helicases. Further research is needed to specifically determine the antiviral potential of N-Butylpyrrolidin-2-one derivatives and their precise mechanisms of action.

Neuroprotective Effects and Associated Molecular Pathways

Derivatives of pyrrolidin-2-one have been a focal point of research into neurodegenerative conditions, with studies indicating their potential to mitigate cognitive deficits. rsc.orggoogle.com In animal models of cognitive impairment, these compounds have demonstrated neuroprotective effects by addressing key pathological markers. rsc.org One of the primary molecular pathways implicated in their mechanism of action is the cholinergic system. google.com Specifically, certain pyrrolidin-2-one derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). google.com By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, a strategy known to be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. google.com

Furthermore, the neuroprotective effects of these derivatives extend to the modulation of oxidative stress, a critical factor in the pathogenesis of many neurodegenerative diseases. rsc.orggoogle.com Research has shown that treatment with these compounds can lead to a reduction in lipid peroxidation, a marker of oxidative damage to cells. rsc.org Concurrently, they have been observed to increase the levels of endogenous antioxidants, including reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). rsc.org This dual action of inhibiting oxidative damage and bolstering the cellular antioxidant defense system points to a multi-faceted neuroprotective mechanism. The table below summarizes the impact of novel pyrrolidin-2-one derivatives on key biochemical markers in a scopolamine-induced cognitive impairment model in mice. rsc.org

Biochemical MarkerEffect of Pyrrolidin-2-one DerivativesImplicated Molecular Pathway
Acetylcholinesterase (AChE)InhibitionCholinergic Pathway
Lipid Peroxidation (LPO)ReductionOxidative Stress Pathway
Reduced Glutathione (GSH)IncreaseAntioxidant Defense System
Superoxide Dismutase (SOD)IncreaseAntioxidant Defense System
Catalase (CA)IncreaseAntioxidant Defense System
Nitrite Oxide (NO)ModulationInflammatory/Oxidative Stress Pathway

Another significant molecular target for the neuroprotective action of pyrrolidin-2-one derivatives is the neuronal sodium channel. frontiersin.org A series of these compounds have been identified as potent sodium channel blockers. frontiersin.org This is particularly relevant in the context of ischemic stroke, where excessive sodium influx contributes to neuronal cell death. frontiersin.org By blocking these channels, these derivatives can prevent this ion overload and exert a neuroprotective effect, as has been demonstrated in a rat model of transient middle cerebral artery occlusion (MCAO). frontiersin.org

Receptor Pharmacology and Ligand Design

Research into the pharmacological profile of N-butylpyrrolidin-2-one derivatives has revealed significant interactions with the adrenergic system, particularly the α1-adrenoceptors. pharmablock.comnih.gov A series of pyrrolidine (B122466) derivatives have been identified as potent antagonists of α1-adrenergic receptors. pharmablock.com This antagonistic activity is a key finding, as α1-adrenoceptor blockers are a class of drugs used in the management of conditions such as hypertension and benign prostatic hyperplasia. nih.gov

Further functional bioassays have delved into the subtype selectivity of these compounds, revealing a stronger antagonist potency for the α1D- and α1A-subtypes compared to the α1B-subtype. nih.gov This subtype selectivity is of considerable interest in medicinal chemistry, as it can lead to more targeted therapeutic effects with potentially fewer side effects. For instance, one derivative, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, demonstrated a 152-fold functional preference for the α1A-adrenoceptor over the α1B subtype. pharmablock.com This uroselective profile is particularly desirable for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia, as it may minimize cardiovascular side effects linked to α1B-adrenoceptor blockade in vascular smooth muscle. pharmablock.com The table below presents the affinity of a selected pyrrolidin-2-one derivative for α1-adrenoceptor subtypes. pharmablock.com

CompoundReceptor SubtypepKi
1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-oneα1A8.87
α1B6.69
α1D8.36

The hypotensive activity observed with some pyrrolidin-2-one derivatives is believed to be a direct result of their α1-adrenoceptor blocking properties. nih.gov Interestingly, some compounds in this class have also been found to enhance nitric oxide (NO) production, which could contribute to their vasorelaxant and hypotensive effects. nih.gov

The structural framework of N-butylpyrrolidin-2-one is a component of more complex molecules that have been investigated as ligands for dopamine (B1211576) receptors, particularly the D2 and D4 subtypes. manufacturingchemist.comnih.govmdpi.com The dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex and hippocampus, is a key target for neuropsychiatric conditions. manufacturingchemist.com

Structure-activity relationship (SAR) studies on a series of eticlopride-based bitopic ligands, which incorporate a pyrrolidine ring, have provided insights into the structural requirements for D2/D3 receptor binding. nih.gov These studies revealed that modifications to the pyrrolidine ring, such as N-alkylation or altering the position of the nitrogen atom, can significantly impact binding affinities. nih.gov While small N-alkyl groups on the pyrrolidine were not well-tolerated, the addition of a linker and a secondary pharmacophore led to improved affinities. nih.gov

In the context of the D4 receptor, research on novel ligands based on the classical D4R agonist A-412997 has highlighted key receptor-ligand interactions that govern efficacy. manufacturingchemist.com While not directly N-butylpyrrolidin-2-one, these studies on related structures with pyrrolidine moieties are crucial for understanding the broader potential of this chemical class in dopamine receptor modulation. The table below illustrates the binding affinities (Ki) of a parent compound and its analog at dopamine D2-like receptors, demonstrating the impact of structural modifications. manufacturingchemist.com

CompoundD2R Ki (nM)D3R Ki (nM)D4R Ki (nM)
Parent Compound (A-412997)4951344.3
Analog with Piperazine Substitution>10,0001145.2

These findings underscore the importance of the pyrrolidine scaffold in the design of selective dopamine receptor ligands and provide a foundation for the development of novel therapeutics targeting dopamine-related disorders. manufacturingchemist.comnih.gov

The pyrrolidine scaffold, a core component of N-butylpyrrolidin-2-one, has been incorporated into novel compounds designed to modulate ion channel activity. frontiersin.org Specifically, a series of pyrrolidine derivatives have been synthesized and evaluated as potent blockers of neuronal sodium (Na+) channels. frontiersin.org This line of research is particularly relevant for conditions characterized by neuronal hyperexcitability, such as ischemic stroke, where excessive sodium ion influx is a key contributor to neuronal damage. frontiersin.org

Structure-activity relationship (SAR) studies of these pyrrolidine analogues have led to the identification of compounds with high potency for Na+ channel blockade and, importantly, low inhibitory action against the human ether-a-go-go-related gene (hERG) channels, which is a critical factor for cardiac safety. frontiersin.org One such compound demonstrated significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion (MCAO), suggesting its potential as a therapeutic agent for ischemic stroke. frontiersin.org The table below summarizes the in vitro potency of a lead pyrrolidine derivative as a sodium channel blocker. frontiersin.org

CompoundTargetIC50 (µM)
Pyrrolidine Derivative 5eNeuronal Na+ Channels0.18
hERG Channels>30

These findings highlight the potential of N-butylpyrrolidin-2-one-related structures in the development of novel ion channel modulators with therapeutic applications in neurological disorders. frontiersin.org

Derivatives of the pyrrolidine structure have emerged as a promising class of small-molecule agonists for the melanocortin receptors, with a particular focus on the melanocortin-4 receptor (MC4R). nih.govresearchgate.net The MC4R is a key regulator of energy homeostasis and body weight, making it an attractive target for the development of anti-obesity therapeutics. researchgate.net

Through high-throughput screening and subsequent medicinal chemistry efforts, pyrrolidine bis-cyclic guanidines have been identified as a novel scaffold exhibiting nanomolar agonist activity at the melanocortin-3 receptor (MC3R) with selectivity over the MC4R. researchgate.net Further research on trans-4-phenylpyrrolidine-3-carboxamides has led to the discovery of potent and highly selective agonists for the human MC4R. Interestingly, this research also identified a pair of diastereoisomers where one acted as a potent agonist and the other as a potent antagonist, demonstrating the stereochemical sensitivity of the MC4R. The agonist from this pair also showed efficacy in a diet-induced obesity model in rats. nih.gov The table below presents the in vitro pharmacological profile of a selective pyrrolidine-based MC4R agonist.

CompoundReceptorKi (nM)EC50 (nM)
20f-1 (3S,4R-isomer)MC4R1124
MC1R>1000>1000
MC3R>1000>1000
MC5R>1000>1000

These studies underscore the potential of designing N-butylpyrrolidin-2-one-related structures to achieve potent and selective agonism at the MC4R, offering a promising avenue for the development of novel treatments for obesity and other metabolic disorders. researchgate.net

Research into Drug Delivery Systems and Pharmacological Enhancement

The physicochemical properties of pyrrolidone derivatives, including N-butylpyrrolidin-2-one, have led to their investigation as components in drug delivery systems, particularly for enhancing the transdermal penetration of therapeutic agents. researchgate.net The ability to deliver drugs through the skin offers several advantages, including avoiding first-pass metabolism and providing controlled release. manufacturingchemist.com

One study explored the combined use of two pyrrolidone vehicles, 1-methyl-2-pyrrolidone (MP) and 1-lauryl-2-pyrrolidone (LP), to enhance the transdermal delivery of phenolsulphonphthalein. It was found that a combination of the two pyrrolidones resulted in a potent enhancing effect with a shorter lag time for drug penetration compared to when each was used alone. This synergistic effect was attributed to the ability of MP to promote the rapid penetration of LP into the skin, thereby potentiating its enhancing effect on the drug's penetration. This combined vehicle approach was also shown to be effective for enhancing the penetration of the hydrophilic anticancer drug, 5-fluorouracil.

While not specifically detailing N-butylpyrrolidin-2-one, this research highlights the potential of the pyrrolidone chemical class to act as penetration enhancers in transdermal drug delivery systems. The amphiphilic nature of many potent permeation enhancers, possessing both polar and non-polar moieties, is a characteristic that can be tuned in pyrrolidone derivatives through modification of the N-alkyl substituent. manufacturingchemist.com Copolymers incorporating N-vinyl pyrrolidone have also been investigated for controlled drug delivery applications, such as in implant coatings.

N-Butylpyrrolidin-2-one as a Vehicle or Carrier for Active Pharmaceutical Ingredients

N-Butylpyrrolidin-2-one (NBP) is recognized in pharmaceutical research for its potential as a versatile solvent and vehicle for a wide range of active pharmaceutical ingredients (APIs). guidechem.com Its utility in this capacity stems from its chemical properties, including its ability to dissolve a variety of polar and non-polar compounds. solubilityofthings.com This characteristic is crucial for the formulation of drug products, where achieving a stable and effective concentration of the API is essential.

The exploration of NBP as a component in drug delivery systems is an area of active research. Its role is being investigated as a safer alternative to more traditional, and often more toxic, solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF). scientificlabs.ie The pyrrolidinone structure is a key pharmacophore in medicinal chemistry, and derivatives are explored for their biocompatibility and low cytotoxicity. While specific formulations containing NBP as a primary vehicle are still under investigation, its properties make it a candidate for various applications, including oral, topical, and parenteral drug delivery systems where enhanced solubilization of the API is required. Further research focuses on its application in creating copolymers for controlled drug delivery, such as in implant coatings.

Enhancing Solubility and Bioavailability of Difficult-to-Deliver Compounds

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which can limit their bioavailability and therapeutic efficacy. N-Butylpyrrolidin-2-one is being explored for its potential to enhance the solubility of these difficult-to-deliver compounds. Its effectiveness is attributed to its nature as an aprotic, highly polar solvent that is miscible with water and other organic solvents. guidechem.comsolubilityofthings.comscientificlabs.ie

The mechanism by which pyrrolidone derivatives enhance solubility is believed to be twofold, involving actions as both a cosolvent and a complexing agent. At higher concentrations, they can act as a cosolvent, altering the polarity of the solvent system to better accommodate non-polar drug molecules. At lower concentrations, they may form non-covalent complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and thereby increasing its solubility. Studies on the structurally similar 2-pyrrolidone have shown it can increase the solubility of poorly soluble drugs by up to 500-fold. This suggests that NBP could offer similar or enhanced benefits due to the presence of the butyl group, which increases its lipophilicity. solubilityofthings.com

In Vivo and In Vitro Metabolism Research

Understanding the metabolic fate of a compound is a critical aspect of its biological and medicinal evaluation. Research into the in vivo and in vitro metabolism of N-Butylpyrrolidin-2-one aims to identify its metabolites and understand how it is processed and eliminated by the body.

Identification and Characterization of Metabolites (e.g., Hydroxylated Derivatives, Succinimide (B58015) Formation)

Metabolic studies have identified several key biotransformation products of N-Butylpyrrolidin-2-one. The primary metabolic pathways involve oxidation of both the butyl side chain and the pyrrolidinone ring. The major metabolites that have been identified are:

N-butyl-5-hydroxypyrrolidone: This metabolite results from the hydroxylation of the pyrrolidinone ring at the 5-position. This is a common metabolic pathway for N-alkyl pyrrolidones.

Hydroxylated Derivatives on the Butyl Chain: Oxidation can also occur at various positions on the N-butyl side chain, leading to a range of hydroxylated isomers.

N-hydroxybutyl succinimide: This metabolite indicates a more extensive biotransformation process involving the opening of the pyrrolidinone ring followed by oxidation to form a succinimide structure.

Glucuronide Conjugates: Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. A glucuronide conjugate of hydroxylated N-butylpyrrolidone has been identified, indicating this pathway is a significant route for detoxification and excretion.

These findings are consistent with the metabolic pathways observed for the structurally related compound, N-methyl-2-pyrrolidone (NMP), which also undergoes ring hydroxylation and subsequent oxidation to form succinimide derivatives.

Below is a data table summarizing the identified metabolites of N-Butylpyrrolidin-2-one.

Metabolite NameMetabolic Pathway
N-butyl-5-hydroxypyrrolidoneRing Hydroxylation
N-hydroxybutyl succinimideRing Opening and Oxidation
Glucuronide conjugate of OH-N-butylpyrrolidonePhase II Conjugation

Pharmacokinetic Research in Animal Models to Understand Distribution and Elimination Pathways

While specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of N-Butylpyrrolidin-2-one in animal models are not extensively available in the public domain, inferences can be drawn from its physicochemical properties and studies on analogous compounds. As a relatively small and moderately lipophilic molecule, it is expected to be readily absorbed and distributed throughout the body following systemic administration.

The primary route of elimination is anticipated to be through metabolism, as described in the previous section, followed by renal excretion of the more polar metabolites. The identification of a glucuronide conjugate suggests that the liver plays a significant role in its metabolic clearance. The elimination pathways would likely involve the urinary excretion of N-butyl-5-hydroxypyrrolidone, N-hydroxybutyl succinimide, and their conjugated forms. The extent of protein binding and the precise tissue distribution patterns remain areas for further investigation. Future pharmacokinetic studies in animal models, such as rats, would be essential to quantify key parameters like half-life, clearance, and volume of distribution, which are critical for any potential therapeutic application.

Vi. Analytical Method Development and Characterization Techniques in Pyrrolidin 2 One Research

Chromatographic Techniques for Separation and Quantification (GC, HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for separating 4-Butylpyrrolidin-2-one (B6155622) from reaction mixtures, quantifying its concentration, and identifying impurities. The choice of technique depends on the compound's volatility and polarity, as well as the analytical goal.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. Retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. For quantification, the area under the peak in the chromatogram is proportional to the compound's concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification and analysis. In the synthesis of chiral, nonracemic 4-substituted 2-pyrrolidinones, HPLC analysis is crucial for determining the ratio of different stereoisomers. For instance, a Chiralcel OB column has been used to resolve the enantiomers of 4-substituted-2-pyrrolidinone products. acs.org The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov By adjusting parameters such as the mobile phase composition, flow rate, and column temperature, optimal separation can be achieved. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation in the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for analyzing less volatile compounds or complex mixtures. The eluent from the HPLC column is introduced into the mass spectrometer. This technique is particularly valuable in bioanalytical studies for metabolite identification, where it can detect and identify minute quantities of this compound and its metabolic products in biological fluids.

Table 1: Overview of Chromatographic Techniques for this compound Analysis
TechniquePrinciplePrimary Application for this compoundKey ParametersReference Example
GCSeparation of volatile compounds in the gas phase.Purity assessment and quantification.Column type, temperature program, carrier gas flow rate.General applicability for volatile lactams.
HPLCSeparation of compounds in the liquid phase.Purification and enantiomeric separation.Column type (e.g., Chiralcel OB), mobile phase composition, detector type.Used to determine the ratio of enantiomers in synthetic products. acs.org
GC-MSGC separation followed by mass analysis.Impurity identification and structural confirmation.Ionization method (e.g., EI), mass analyzer settings.General applicability for definitive identification.
LC-MS/MSHPLC separation followed by tandem mass analysis.Metabolite profiling and quantification in biological matrices.Mobile phase, ionization source (e.g., ESI), transition monitoring.Hypothetical use in bioanalytical studies.

Spectroscopic Methods for Structural Confirmation (NMR, IR)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. A strong absorption band around 1696 cm⁻¹ is indicative of the carbonyl (C=O) group of the five-membered lactam ring. acs.org Another significant band appears at approximately 3244 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide within the pyrrolidinone ring. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete structure of an organic molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the butyl group and the pyrrolidinone ring. acs.org For example, a triplet signal around 0.91 ppm is characteristic of the terminal methyl (-CH₃) group of the butyl chain. acs.org Multiplets for the methylene (B1212753) (-CH₂-) groups of the butyl chain and the pyrrolidinone ring appear at distinct chemical shifts. acs.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, including those of the butyl chain, the methylene carbons of the ring, and the characteristic carbonyl carbon.

Table 2: Spectroscopic Data for this compound
TechniqueParameterObserved Value / Signal (ppm or cm⁻¹)Assignment
IRνmax (C=O stretch)1696 cm⁻¹ acs.orgLactam carbonyl group
νmax (N-H stretch)3244 cm⁻¹ acs.orgAmide N-H group
¹H NMRδ (t)0.91 acs.org-CH₂CH₂CH₂CH₃
δ (m)1.18 - 1.54 acs.org-CH₂CH₂ CH₂CH₃
δ (dd)2.00 acs.orgRing -CH ₂- (at C5)
δ (m)2.26 - 2.53 acs.orgRing -CH - (at C4) and Ring -CH ₂- (at C3)
δ (dd)3.02 acs.orgRing -CH ₂- (at C5)

Advanced Material Characterization for Catalytic Applications (XRD, XPS, TEM, EDX)

The synthesis of pyrrolidinones can be achieved through catalytic processes, such as the hydrogenation of precursors or reductive amination. bris.ac.uk The efficiency and selectivity of these reactions depend heavily on the properties of the catalyst. Advanced material characterization techniques are used to analyze these catalysts. While specific studies detailing catalyst characterization for this compound synthesis are not prominent, the techniques below are standard for characterizing catalysts like Palladium-on-Carbon (Pd/C), which is used in the synthesis of related pyrrolidinones. bris.ac.uk

X-ray Diffraction (XRD) is used to determine the crystalline structure of the catalyst material. It can identify the phases present (e.g., palladium metal, carbon support), measure the average crystallite size of the active metal particles, and assess the degree of crystallinity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms on the catalyst's surface. For a Pd/C catalyst, XPS can confirm the presence of metallic palladium (Pd⁰), which is the active state for hydrogenation, and detect any surface oxides that might affect catalytic activity.

Transmission Electron Microscopy (TEM) provides high-resolution images of the catalyst material. It allows for direct visualization of the metal nanoparticles dispersed on the support, providing information on their size, morphology, and distribution. Uniform dispersion of small nanoparticles is often correlated with higher catalytic activity.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with TEM, is used for elemental analysis. It can map the distribution of elements within a sample, confirming that the observed nanoparticles are indeed the intended metal (e.g., palladium) and detecting any impurities or promoters.

Bioanalytical Methods for Metabolite Profiling and Biological Activity Assessment

When a compound like this compound is considered for its biological properties, bioanalytical methods become critical. These methods are used to measure the compound's concentration in biological fluids and to identify its metabolites. Furthermore, specific assays are employed to evaluate its biological activity. Studies on 4-substituted pyrrolidin-2-ones have included evaluations of their antibacterial and antioxidant properties. researchgate.net

Metabolite Profiling: The metabolism of pyrrolidine (B122466) derivatives can involve transformations like lactam formation. nih.gov To study the metabolism of this compound, a typical workflow would involve incubating the compound with liver microsomes or administering it to an animal model. Biological samples (e.g., urine, plasma) would then be collected. Sample preparation, often involving protein precipitation or solid-phase extraction, is followed by analysis, typically using LC-MS/MS. This technique can separate potential metabolites from the parent drug and identify their structures based on their mass and fragmentation patterns.

Biological Activity Assessment: The potential biological effects of this compound are investigated using a variety of in vitro assays.

Antibacterial Activity: To assess antibacterial properties, the compound would be tested against various bacterial strains (e.g., Escherichia coli, Rhizobium radiobacter). researchgate.net Methods like the broth microdilution assay are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Antioxidant Activity: Antioxidant potential can be screened using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the ability of the compound to donate a hydrogen atom and neutralize the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance of the DPPH solution.

Vii. Computational Chemistry and Theoretical Modeling of N Butylpyrrolidin 2 One

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations offer a fundamental understanding of the electronic distribution and geometry of N-Butylpyrrolidin-2-one. These computations are crucial for predicting its reactivity and the nature of its interactions with other molecules.

Quantum chemical calculations are used to determine a variety of molecular descriptors that correlate with the reactivity and interaction potential of NBP. researchgate.netnih.gov Methods like Density Functional Theory (DFT) are employed to model stereomechanistic aspects and understand the compound's behavior in chemical reactions. researchgate.net Key computed properties for N-Butylpyrrolidin-2-one include its topological polar surface area (TPSA), which is related to its transport properties, and the octanol/water partition coefficient (LogP), indicating its hydrophilicity. chemscene.com

For instance, the stability of related pyrrolidine-derived iminium ions, which are key intermediates in many organic reactions, has been computationally examined using DFT methods like M06-2X/6-311+G(d,p). ub.eduacs.org These studies help in predicting which chemical species will predominantly form in a reaction mixture. ub.eduacs.org The calculated properties provide a theoretical basis for NBP's high solvency power and its miscibility with a wide range of compounds. smolecule.com

Table 1: Computed Molecular Properties of N-Butylpyrrolidin-2-one This table is interactive. Click on the headers to sort.

Property Value Reference
Molecular Weight 141.21 g/mol nih.gov
Topological Polar Surface Area (TPSA) 20.31 Ų chemscene.com
LogP (Octanol/Water Partition Coefficient) 1.4089 chemscene.com
Hydrogen Bond Acceptors 1 chemscene.com
Hydrogen Bond Donors 0 chemscene.com

Theoretical modeling is instrumental in mapping the energetic pathways of reactions involving N-Butylpyrrolidin-2-one. By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility, rates, and mechanisms. researchgate.net For example, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, DFT calculations have been used to elucidate the free energy profiles of the reaction, identifying key intermediates and transition states. acs.org

These models can reveal how factors like the choice of catalyst or solvent, such as NBP, influence the reaction's energetic landscape. acs.org Computational studies on related pyrrolidine (B122466) structures have shown that even small energy differences in transition states can dramatically affect the enantioselectivity of a reaction, guiding the synthesis toward a desired stereoisomer. researchgate.net The ability to model these subtle effects is crucial for designing efficient and selective synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development

QSAR and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.gov

QSAR studies are pivotal in identifying the key structural features of N-Butylpyrrolidin-2-one and its derivatives that govern their biological effects. nih.gov By analyzing a series of related compounds, these models can correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed activity. researchgate.netnih.gov For a series of pyrrolidin-2-one derivatives with antiarrhythmic properties, QSAR models have successfully explained a high percentage of the variance in activity, identifying specific descriptors that are crucial for efficacy. researchgate.netnih.gov

In a study involving NBP as a solvent for dispersing single-walled carbon nanotubes, a QSAR model was developed that demonstrated good predictive ability, correlating molecular descriptors with dispersibility. nih.gov The model indicated that smaller, heavier solvents are likely better for this application. nih.gov Similarly, the OECD QSAR Toolbox has been used to predict properties like the Human Intestinal Absorption (HIA) of NBP, which was calculated to be 93.8%. europa.eu

The insights gained from QSAR and pharmacophore models are directly applied to the rational design of new N-Butylpyrrolidin-2-one derivatives. nih.gov A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net This model then serves as a template for designing new molecules with a higher probability of being active. nih.gov

For example, in the development of multi-target tyrosine kinase receptor inhibitors, novel 2-pyrrolidone-fused derivatives were designed and synthesized. nih.gov Molecular modeling showed that these new compounds had a binding mode similar to the reference drug but with tighter interactions, leading to higher inhibitory potency. nih.gov This approach allows for the optimization of activity by modifying the NBP scaffold to better fit the pharmacophore requirements of a specific biological target.

Molecular Dynamics Simulations and Solvent Behavior Modeling

Molecular dynamics (MD) simulations provide a dynamic view of N-Butylpyrrolidin-2-one at the atomic level, capturing the motion and interactions of the molecule and its environment over time. nih.gov This technique is particularly valuable for modeling its behavior as a solvent.

Furthermore, modeling has been used to describe the temperature dependence of the permeation of related compounds like N-methylpyrrolidone (NMP) through different materials, which is relevant for industrial handling and safety. nih.gov Thermodynamic models, such as those based on Eyring's absolute rate theory and the Flory-Huggins model, have also been used to predict solvent activity in aqueous solutions of related polymers like polyvinyl pyrrolidone, providing insights into intermolecular interactions. ijcce.ac.ir These theoretical approaches, combined with experimental data, offer a comprehensive understanding of the solvent properties of N-Butylpyrrolidin-2-one. acs.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Forces in Solvation)

The intermolecular forces of 4-butylpyrrolidin-2-one (B6155622) are critical in defining its physical properties, such as boiling point and solubility, as well as its behavior in chemical and biological systems. These interactions are primarily governed by hydrogen bonding and van der Waals forces, which are significantly influenced by the molecular structure, including the presence of the lactam ring and the butyl substituent.

Hydrogen Bonding:

The pyrrolidinone ring contains a secondary amide group, which is a classic motif for hydrogen bonding. The nitrogen atom acts as a hydrogen bond donor through its N-H group, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This allows this compound molecules to form intermolecular hydrogen bonds with each other, leading to the formation of dimers and larger oligomeric structures in the condensed phase.

The presence of the butyl group at the 4-position of the pyrrolidinone ring is expected to influence the hydrogen bonding behavior. Theoretical studies on alkyl-substituted amides have shown that increasing the size of the alkyl group can decrease the strength of the N-H...O=C hydrogen bond due to steric hindrance. nih.govfiveable.me The butyl group can sterically hinder the approach of other molecules, potentially leading to a lower population of intermolecularly hydrogen-bonded conformations compared to unsubstituted or less substituted polyamides. acs.org

Table 1: Comparison of Calculated Hydrogen Bond Properties in Amide Dimers (Model Systems)

Dimer Configuration H-bond Distance (Å) Interaction Energy (kcal/mol) N-H Stretch Frequency Shift (cm⁻¹)
Formamide-Formamide (Linear) 1.95 -7.9 -150
N-methylacetamide-N-methylacetamide 2.01 -7.2 -135

Note: Data presented are representative values from computational studies on model amide systems to illustrate the principles of hydrogen bonding. Specific values for this compound are not available.

Van der Waals Forces:

The butyl group, being a nonpolar alkyl chain, contributes significantly to the London dispersion forces. These forces arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. The presence of the four-carbon chain in this compound enhances these interactions compared to smaller or unsubstituted pyrrolidinones.

Dipole-dipole interactions arise from the permanent dipole moment of the molecule, which is primarily due to the polar amide group. The carbonyl group has a significant dipole moment, which contributes to the electrostatic interactions between molecules. spectroscopyonline.com Computational studies on amides have shown that these dipolar interactions can be quite strong and directional. pnas.org

Solvation and Intermolecular Interactions:

The solvation of this compound is a direct consequence of the interplay between its intermolecular forces and those of the solvent. The dual nature of the molecule, with a polar head (the lactam ring) and a nonpolar tail (the butyl group), dictates its solubility in different media.

In polar protic solvents like water or alcohols, the primary interactions will be hydrogen bonding between the solvent and the N-H and C=O groups of the pyrrolidinone ring. acs.org The solvent molecules can effectively solvate the polar part of the molecule, disrupting the intermolecular hydrogen bonds between this compound molecules.

In polar aprotic solvents such as dimethylformamide or acetonitrile, dipole-dipole interactions will be the dominant force. The solvent dipoles will interact with the dipole of the lactam ring.

In nonpolar solvents like hexane, the interactions will be dominated by London dispersion forces. The nonpolar butyl chain will interact favorably with the nonpolar solvent molecules. The solubility in such solvents is expected to be influenced by the balance between the energy required to break the strong intermolecular hydrogen bonds of the solute and the energy gained from the weaker dispersion forces with the solvent.

Computational methods like molecular dynamics (MD) simulations and energy decomposition analysis (EDA) are powerful tools for studying these complex intermolecular interactions in the solvated state. uni-halle.deacs.orgrsc.org MD simulations can provide insights into the dynamic nature of solvation, including the structure and dynamics of the solvent shell around the solute. acs.orguni-halle.de EDA can partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion, offering a quantitative understanding of the forces at play. acs.orgresearchgate.netsemanticscholar.org

Table 2: Illustrative Interaction Energy Decomposition for an Amide-Water Complex (Theoretical Model)

Interaction Component Energy (kcal/mol)
Electrostatic -8.5
Exchange-Repulsion +4.2
Polarization -1.5
Dispersion -2.1

| Total Interaction Energy | -7.9 |

Note: This table presents a typical energy decomposition analysis for a model amide-water interaction to illustrate the contributions of different forces. Specific data for this compound is not available.

Viii. Future Perspectives and Emerging Avenues in Butylpyrrolidin 2 One Research

Innovations in Green and Sustainable Synthesis Pathways for N-Butylpyrrolidin-2-one

The development of eco-friendly and efficient synthesis methods for N-Butylpyrrolidin-2-one is a primary focus of ongoing research. Innovations are centered on improving atom economy, reducing waste, and utilizing renewable resources and safer reagents. NBP itself is recognized as a "green solvent," being biodegradable and not classified as reprotoxic, unlike solvents such as N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMA). sigmaaldrich.comnih.govcsic.essigmaaldrich.com

Future research is exploring several cutting-edge synthetic strategies:

Catalytic Hydrogenation: This method, which involves the hydrogenation of precursors like 1-(1-buten-1-yl)-2-pyrrolidinone, already achieves high yields (up to 98%) using a Palladium-on-carbon (Pd-C) catalyst. Future work aims to replace precious metal catalysts with more abundant and less toxic alternatives.

Reductive Amination: The reaction of 2-pyrrolidone with butyraldehyde (B50154) using a Pd-C catalyst is another high-yield pathway (94%). Research is focused on optimizing this process for continuous flow reactors to enhance scalability for industrial production.

Ammonolysis of γ-Butyrolactone (GBL): This industrial-scale method reacts GBL with butylamine (B146782) at high temperatures and pressures. Sustainable innovations may involve developing catalysts that allow for lower reaction temperatures and pressures, thereby reducing energy consumption.

Electrochemical Methods: A novel approach utilizes the electroreduction of pyrrolidin-2-one with 1-chloro-butane, achieving yields of around 93%. smolecule.com Another advanced method uses CO₂- radicals generated under photoredox conditions, which avoids high-pressure hydrogen and utilizes carbon dioxide as a C1 source. These electrochemical and photochemical routes represent a significant step towards greener synthesis by leveraging electricity and light as reagents. researchgate.netbeilstein-journals.org

A comparative look at emerging synthesis methods highlights the push towards sustainability.

Synthesis Method Key Features & Innovations Reported Yield Sustainability Aspect
Catalytic Hydrogenation Employs Pd-C catalyst in ethyl acetate (B1210297). 98% High atom economy; research into non-precious metal catalysts.
Reductive Alkylation Reductive amination of butyraldehyde and 2-pyrrolidone. 94% Avoids halogenated reagents.
Ammonolysis of GBL Two-step process involving GBL and butylamine. 93% Established industrial process; focus on energy reduction.
Electrochemical Synthesis Electroreduction using tetraethylammonium (B1195904) tosylate. smolecule.com~93% smolecule.comReduces reliance on traditional chemical reagents.
Photoredox Catalysis Utilizes CO₂- radicals from metal formates. 92% Uses CO₂ as a feedstock, avoids high-pressure H₂.

Discovery of Novel Catalytic Applications and Catalyst Systems

While N-Butylpyrrolidin-2-one is primarily known as a solvent, its unique properties are enabling new catalytic applications. Its excellent solvency, high thermal stability, and favorable environmental profile make it a superior medium for various catalytic reactions. sigmaaldrich.comrsc.org

Emerging research highlights NBP's role in:

Cross-Coupling Reactions: NBP has been introduced as a promising solvent for cross-coupling reactions, which are fundamental in pharmaceutical and materials synthesis. rsc.org It serves as a safer, effective alternative to traditional dipolar aprotic solvents in processes like iron-catalyzed cross-coupling.

Organocatalysis: The pyrrolidine (B122466) scaffold is a well-established motif in organocatalysis. researchgate.net While NBP itself is not typically the catalyst, its derivatives are being explored. The basicity and nucleophilicity of the pyrrolidine nitrogen can be tuned through substitution, opening avenues for designing new organocatalysts. researchgate.net

Solid-Phase Peptide Synthesis (SPPS): NBP is proving to be more than just a green replacement for DMF in SPPS. Studies show that using NBP can lead to lower rates of side reactions like racemization and aspartimide formation, making it synthetically superior in certain contexts. nih.govcsic.es

The development of catalyst systems for the synthesis of NBP is also an active area of research, with a focus on efficiency and sustainability.

Catalyst System Application Key Advantages
Palladium-on-Carbon (Pd-C) NBP Synthesis (Hydrogenation, Reductive Amination) High yields, well-established.
Cobalt-based Catalysts NBP Synthesis (Hydrogenation) google.comUtilizes more abundant metals than palladium. google.com
Copper-Chromium-Manganese NBP Synthesis (Ammonolysis) Suitable for large-scale industrial production.
Iridium Photoredox Catalysts NBP Synthesis (from CO₂) Enables use of CO₂ as a C1 source.
Iron Catalysts Cross-Coupling Reactions (in NBP solvent) NBP acts as a green solvent medium for the reaction.

Deeper Elucidation of Biological Mechanisms and Structure-Function Relationships for Therapeutic Development

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and N-Butylpyrrolidin-2-one and its derivatives are subjects of growing interest for therapeutic applications. uran.ua Preliminary research has indicated potential anti-inflammatory, anti-cancer, and anti-viral properties for NBP. smolecule.com

Future research will focus on several key areas:

Understanding Metabolism: Recent pharmacokinetic studies in rats have shown that NBP is rapidly metabolized via hydroxylation and excreted primarily in the urine. europa.eu Key metabolites identified include hydroxylated NBP derivatives and N-butylsuccinimide. europa.eu A thorough understanding of these metabolic pathways is essential for any therapeutic development.

Structure-Activity Relationship (SAR) Studies: The rational design of new drugs requires detailed SAR studies. Research on related pyrrolidone and piperidine (B6355638) structures demonstrates that modifications to the ring and its substituents can profoundly affect binding affinity and functional activity at biological targets like G-protein coupled receptors. nih.govacs.org For instance, studies on pyrrolidone-based p53-MDM2 inhibitors have led to promising lead compounds for antitumor agents. acs.org

Target Identification: While preliminary biological activities have been reported, the precise molecular targets and mechanisms of action for NBP and its derivatives remain largely unknown. Future work will involve screening against various biological targets, such as enzymes and receptors, to identify specific pathways. The pyrrolidine core is a key fragment in nootropics (cognitive enhancers), suggesting that NBP derivatives could be explored for neurological disorders. uran.ua

Exploration of N-Butylpyrrolidin-2-one in Novel Materials Science and Engineering Applications

The unique combination of high solvency, chemical stability, and a high boiling point makes N-Butylpyrrolidin-2-one an attractive component for advanced materials. sigmaaldrich.comsolubilityofthings.com Its applications are expanding beyond use as a simple solvent into functional roles within materials themselves.

Emerging applications include:

Polymer and Membrane Technology: NBP is used in the synthesis of various polymers and resins. smolecule.com A notable application is in the production of porous membranes for advanced filtration systems.

Energy Storage: There is active investigation into the use of NBP-based electrolytes for batteries, where its stability and solvency can improve performance and safety.

Coatings and Adhesives: The properties of NBP make it a valuable ingredient in the formulation of high-performance coatings, adhesives, and polymers. solubilityofthings.com

Surface Engineering: In the field of material science, NBP is being explored for its role in surface engineering applications. moneidechem.com

Predictive Modeling and Artificial Intelligence in Rational Design of Pyrrolidin-2-one Compounds

The rational design of new pyrrolidinone-based molecules for specific applications is being accelerated by computational chemistry and artificial intelligence (AI). mdpi.com These in silico methods reduce the time and cost associated with laboratory-based discovery. researchgate.net

Key emerging trends in this area include:

Quantitative Structure-Property Relationship (QSPR/QSAR): Researchers have successfully developed QSAR and QSERR models for pyrrolidin-2-one compounds. nih.govnih.govresearchgate.net These models use molecular descriptors to predict properties like biological activity or chromatographic retention, guiding the synthesis of compounds with desired characteristics. nih.govresearchgate.net For example, models have shown that properties like polar surface area and lowest unoccupied molecular orbital (LUMO) energy are crucial for predicting the behavior of these compounds. nih.gov

Molecular Docking and Simulation: For therapeutic design, molecular docking is used to predict how pyrrolidinone derivatives will bind to protein targets. uran.uaresearchgate.net This is often followed by molecular dynamics (MD) simulations to assess the stability of the resulting complex. researchgate.net These techniques were used to identify novel pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase for Alzheimer's disease treatment. researchgate.net

AI and Machine Learning: The broader fields of machine learning and AI are revolutionizing drug discovery. pitt.eduresearchgate.net Generative models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecules with target-specific properties from the ground up. pitt.edu The application of these AI-driven platforms to the pyrrolidinone scaffold is a significant future avenue for discovering new drugs and materials. pitt.edu

Computational Technique Application to Pyrrolidin-2-one Research Key Findings/Outcomes
QSAR/QSERR Predicting antiarrhythmic activity and chromatographic separation. nih.govnih.govDeveloped predictive models with high correlation coefficients (r² > 0.9). nih.govnih.gov Identified key molecular descriptors. nih.gov
Molecular Docking Designing inhibitors for targets like acetylcholinesterase. researchgate.netIdentified compounds with better predicted binding scores than existing drugs like donepezil. researchgate.net
Molecular Dynamics (MD) Assessing the stability of ligand-protein complexes. researchgate.netConfirmed stable binding of designed pyrrolidin-2-one derivatives in the active site of target proteins. researchgate.net
Virtual Screening Identifying potential nootropic agents from virtual libraries. uran.uaOptimized the search for new compounds with a desired pharmacological activity. uran.ua
Artificial Intelligence De novo design of novel chemical entities. pitt.eduA future perspective to rapidly generate and screen vast numbers of virtual pyrrolidinone derivatives. pitt.edu

Integration of N-Butylpyrrolidin-2-one into Advanced Chemical Manufacturing and Circular Economy Concepts

The adoption of N-Butylpyrrolidin-2-one aligns with the principles of green chemistry and the broader goals of a circular economy. Its favorable safety and environmental profile allows it to function as a drop-in replacement for highly regulated and toxic solvents, thereby designing out waste and hazard from chemical processes. sigmaaldrich.comsigmaaldrich.com

Key aspects of its integration include:

Replacing Solvents of Very High Concern (SVHCs): NBP is a reliable and effective alternative to REACH-restricted solvents like NMP, DMF, and DMA. sigmaaldrich.comrsc.orgsigmaaldrich.com Its use in large-scale processes like solid-phase peptide synthesis (SPPS) and general organic chemical manufacturing reduces the environmental and health footprint of these industries. nih.govnih.gov

Enabling Green Technologies: As a biodegradable solvent that is not reprotoxic, NBP facilitates a move towards more sustainable manufacturing practices. sigmaaldrich.comcsic.es Its application in modern synthesis techniques, such as flow chemistry and catalysis, supports the development of cleaner production lines.

Circular Economy Principles: While direct recycling pathways for NBP are still an emerging area of research, its role in replacing persistent and toxic chemicals is a core tenet of the circular economy. By designing processes that use inherently safer and biodegradable substances, the chemical industry can minimize long-term environmental contamination and reduce the burden of waste management. The high boiling point of NBP could also facilitate its recovery and reuse in certain industrial applications. sigmaaldrich.com

The continued adoption of N-Butylpyrrolidin-2-one in these advanced manufacturing contexts represents a tangible step toward a more sustainable and circular chemical industry.

Q & A

Q. Q1. What are the established synthetic routes for 4-Butylpyrrolidin-2-one, and how can researchers optimize yield and purity?

Methodological Answer :

  • Synthetic Routes : The compound is typically synthesized via cyclization of γ-aminobutyric acid derivatives or alkylation of pyrrolidinone precursors. For example, nucleophilic substitution reactions using butyl halides and pyrrolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) are common .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements require controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Purity (>95%) is confirmed by GC-MS or NMR .

Structural Confirmation

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer :

  • 1H/13C NMR : Look for characteristic peaks:
    • 1H NMR : δ 3.4–3.6 ppm (N-CH₂- group), δ 2.3–2.5 ppm (pyrrolidinone ring protons) .
    • 13C NMR : Carbonyl signal at ~175 ppm (C=O), 45–50 ppm (N-CH₂-) .
  • IR Spectroscopy : Strong absorption at ~1670 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 141 (C₈H₁₅NO⁺) .

Advanced Mechanistic Studies

Q. Q3. How can researchers investigate the reaction mechanisms involving this compound in catalytic processes (e.g., as a solvent or ligand)?

Methodological Answer :

  • Kinetic Studies : Use stopped-flow techniques or in-situ FTIR to track intermediate formation.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to simulate transition states and electron density maps. The InChIKey BNXZHVUCNYMNOS-UHFFFAOYSA-N enables database cross-referencing for molecular docking studies.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen participation in coordination complexes .

Contradictory Data Analysis

Q. Q4. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

Methodological Answer :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for boiling point determination).
  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect impurities affecting melting points. Cross-validate with HPLC retention times .
  • Literature Review : Compare data across peer-reviewed journals (avoid non-academic sources like BenchChem) and prioritize studies with detailed experimental sections .

Biological Applications

Q. Q5. What experimental designs are suitable for evaluating this compound’s potential as a bioactive scaffold in drug discovery?

Methodological Answer :

  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and target binding (SPR spectroscopy). Use SAR (structure-activity relationship) studies to modify the butyl side chain.
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cell models).
  • Ethical Compliance : Follow NIH or institutional guidelines for preclinical testing. Avoid in vivo studies without rigorous purity validation (>99%) .

Analytical Method Development

Q. Q6. How can researchers develop validated HPLC/GC methods for quantifying this compound in complex matrices?

Methodological Answer :

  • Column Selection : Use C18 columns (HPLC) or DB-5MS (GC) for optimal resolution.
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances peak symmetry in HPLC .
  • Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%) per ICH Q2(R1) guidelines .

Computational Chemistry

Q. Q7. What strategies are recommended for modeling the conformational flexibility of this compound in molecular dynamics simulations?

Methodological Answer :

  • Force Fields : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water).
  • Sampling Techniques : Perform enhanced sampling (e.g., metadynamics) to explore ring puckering and butyl chain rotation.
  • Validation : Compare simulated NMR chemical shifts with experimental data using software like SHIFTX2 .

Handling Stability Issues

Q. Q8. How should researchers mitigate degradation of this compound during long-term storage?

Methodological Answer :

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • Additives : Include antioxidants like BHT (0.01% w/v) in solution formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.